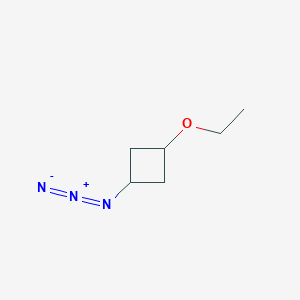

1-Azido-3-ethoxycyclobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

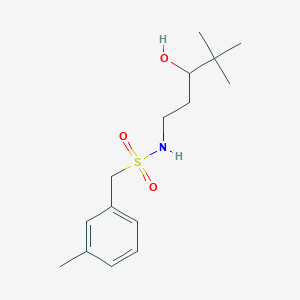

1-Azido-3-ethoxycyclobutane is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.174. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Click Chemistry Applications

One significant application of azide-functionalized compounds is in the realm of click chemistry, a versatile and efficient chemical synthesis technique. For example, the synthesis of PtIV-biomolecule conjugates through click chemistry utilizes an azide-functionalized complex suitable for coupling with biological carriers, demonstrating its potential in drug targeting and delivery strategies (Gabano, Ravera, Tinello, & Osella, 2015). This method shows how azides can be exploited for selective targeting of conjugates toward tumor cells, indicating a pathway for the use of 1-Azido-3-ethoxycyclobutane in similar biomedical applications.

Solid Phase Peptide Synthesis

Azides are also utilized in solid phase peptide synthesis, as demonstrated by the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, resulting in 1H-[1,2,3]-triazoles incorporated into peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002). This method highlights the role of azide compounds in modifying peptides, suggesting potential applications of this compound in peptide and protein engineering.

Synthesis of Highly Substituted 2H-Azirines

Furthermore, azides are key intermediates in the synthesis of other nitrogen-containing heterocycles, such as 2H-azirines. The transformation of phenacyl azides into ethyl 4-aryl-3-azido-2-methyl-4-oxobut-2-enoates, followed by thermolysis to yield 3-aroyl-2-ethoxycarbonyl-2-methyl-2H-azirines, showcases the utility of azides in synthesizing complex nitrogenous organic compounds (Patonay, Jekő, & Juhász-Tóth, 2008). This process illustrates the potential applications of this compound in generating novel organic compounds with significant biological or materials science applications.

Mecanismo De Acción

Target of Action

Azido compounds, such as azidothymidine , often target nucleic acid synthesis pathways in cells. They can interfere with DNA replication, making them potentially useful as antimicrobial or antiviral agents .

Mode of Action

Azido compounds can be incorporated into growing DNA chains during replication. The azido group prevents the addition of further nucleotides, effectively terminating DNA synthesis .

Biochemical Pathways

The primary pathway affected by azido compounds is DNA synthesis. By inhibiting this process, they can prevent the replication of cells or viruses .

Pharmacokinetics

The pharmacokinetics of azido compounds can vary widely depending on their chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability and effectiveness .

Result of Action

The inhibition of DNA synthesis by azido compounds can lead to cell death or the prevention of viral replication. This makes them potentially useful in treating bacterial infections or diseases caused by viruses .

Action Environment

The action of azido compounds can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and the temperature can all affect their stability and reactivity .

Propiedades

IUPAC Name |

1-azido-3-ethoxycyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-10-6-3-5(4-6)8-9-7/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOPWGYQRGOHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2991165.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2991175.png)

![1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2991177.png)

![N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide](/img/structure/B2991185.png)